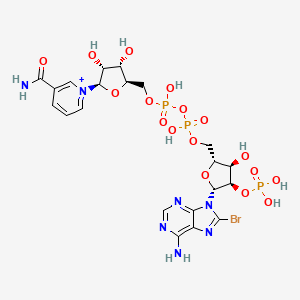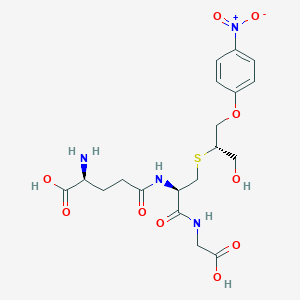
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane is an organic compound that belongs to the class of oligopeptides This compound is characterized by its unique structure, which includes a glutathionyl group and a para-nitrophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane typically involves the conjugation of glutathione with 1,2-epoxy-3-(para-nitrophenoxy)propane. The reaction is catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathionyl group to the epoxy compound. The reaction conditions often include:
Solvent: Aqueous buffer solutions, such as phosphate buffer.
Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-37°C).
pH: The reaction is usually performed at a neutral to slightly basic pH (pH 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant glutathione S-transferase enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, substrate concentration, and reaction time.
化学反应分析
Types of Reactions
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The para-nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Products where the para-nitrophenoxy group is replaced by other nucleophiles.
科学研究应用
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane has diverse applications in scientific research:
Chemistry: Used as a model compound to study glutathione conjugation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular detoxification processes and as a substrate for glutathione S-transferase enzymes.
Industry: Utilized in the development of biosensors and biocatalysts for industrial processes.
作用机制
The mechanism of action of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane involves its interaction with glutathione S-transferase enzymes. These enzymes catalyze the conjugation of glutathione to the compound, facilitating its detoxification and excretion. The molecular targets include:
Glutathione S-transferase: Enzymes that catalyze the conjugation reaction.
Cellular pathways: Involved in detoxification and oxidative stress response.
相似化合物的比较
Similar Compounds
1,2-Epoxy-3-(para-nitrophenoxy)propane: The precursor to 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane.
Glutathione conjugates: Other compounds conjugated with glutathione, such as S-glutathionyl-para-nitrophenol.
Uniqueness
This compound is unique due to its specific structure, which combines a glutathionyl group with a para-nitrophenoxy moiety. This unique combination allows it to serve as a model compound for studying glutathione conjugation and its effects on cellular processes.
属性
分子式 |
C19H26N4O10S |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14-,15-/m0/s1 |
InChI 键 |
YWXHXYSGHBAIBL-KKUMJFAQSA-N |
手性 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC[C@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


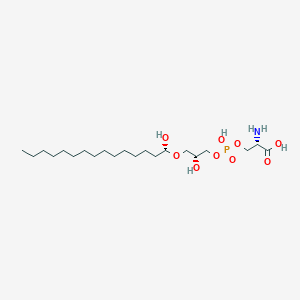
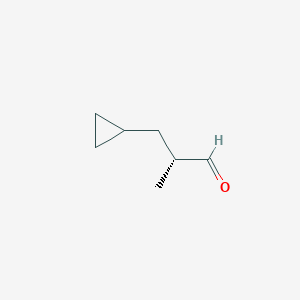
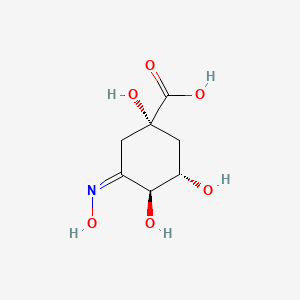
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
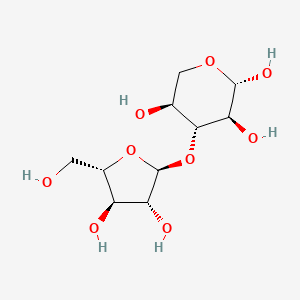
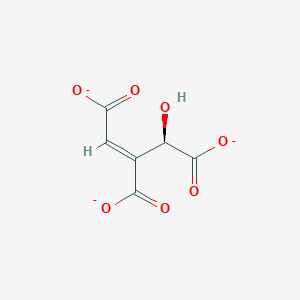
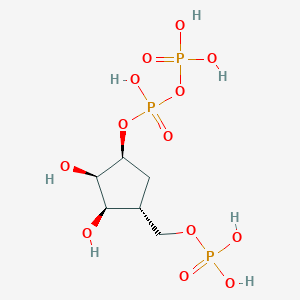
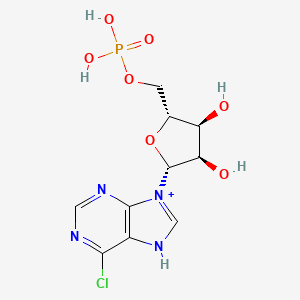
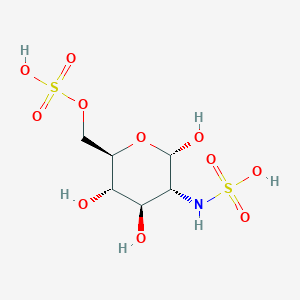
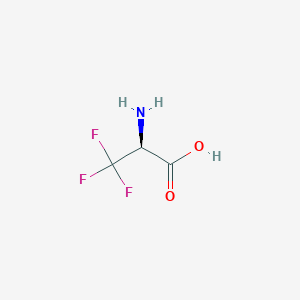
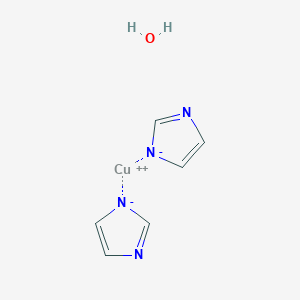
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
